molecular formula C11H12BrFO B581592 3-Bromo-5-t-butyl-2-fluorobenzaldehyde CAS No. 1291487-24-5

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Cat. No.: B581592
CAS No.: 1291487-24-5
M. Wt: 259.118
InChI Key: FHFXKRYZYONFSV-UHFFFAOYSA-N
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Description

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H12BrFO. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and a tert-butyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde typically involves the bromination and fluorination of a tert-butylbenzaldehyde precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-t-butyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.

    Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.

    Reduction: Corresponding benzyl alcohol.

    Oxidation: Corresponding benzoic acid.

Scientific Research Applications

3-Bromo-5-t-butyl-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Bromo-2-fluorobenzaldehyde: Similar structure but different substitution pattern, affecting its reactivity and applications.

    5-t-Butyl-2-fluorobenzaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is unique due to the combination of bromine, fluorine, and tert-butyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

3-bromo-5-tert-butyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXKRYZYONFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716491
Record name 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-24-5
Record name 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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